
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Vue d'ensemble
Description
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is an organobromine compound characterized by the presence of a cyclopropane ring substituted with a dibromoethenyl group
Applications De Recherche Scientifique
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
It is structurally similar to deltamethrin , a pyrethroid insecticide, which primarily targets the nervous system of insects .
Mode of Action
Deltamethrin acts as a neurotoxin, disrupting the functioning of the nervous system in insects .
Biochemical Pathways
A study on deltamethrin degradation suggests that it is metabolized into several compounds, including 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol . This suggests that 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane may also be metabolized along similar pathways.
Pharmacokinetics
Deltamethrin, a structurally similar compound, is known to have low aqueous solubility and is semi-volatile . These properties may influence the bioavailability of this compound.
Result of Action
Based on its structural similarity to deltamethrin, it may have similar effects, such as neurotoxicity in insects .
Action Environment
Deltamethrin, a structurally similar compound, is known to be non-persistent in soil and non-mobile . These properties suggest that environmental factors such as soil composition and temperature could potentially influence the action and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere . The reaction is carried out at low temperatures (2-3°C) to ensure controlled addition and high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other functional groups.
Addition Reactions: The double bond in the dibromoethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or halogens (Cl2, Br2) in the presence of catalysts can facilitate addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted cyclopropane derivatives.
Addition Products: Addition of halogens or hydrogen halides results in dihalo or halo-substituted cyclopropane derivatives.
Comparaison Avec Des Composés Similaires
1,1-Dibromo-2-phenylethene: Shares the dibromoethenyl group but differs in the presence of a phenyl ring instead of a cyclopropane ring.
1-(2,2-Dibromovinyl)-4-methoxybenzene: Contains a methoxybenzene ring instead of a cyclopropane ring.
Uniqueness: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is unique due to its deuterium-labeled cyclopropane ring, which can be useful in isotopic labeling studies and tracing reaction pathways in complex biochemical systems.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-3-(2,2-dibromoethenyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNUEQKNNQJFJ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C=C(Br)Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661907 | |
| Record name | 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184977-20-5 | |
| Record name | 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)
![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)
![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)
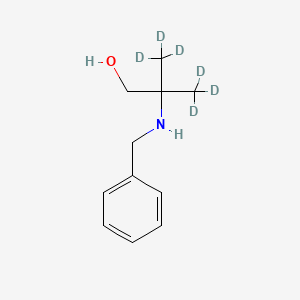
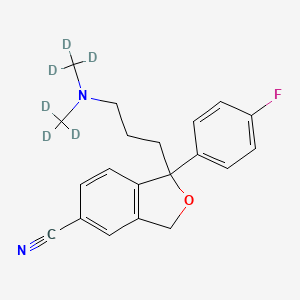

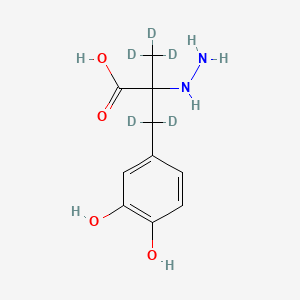
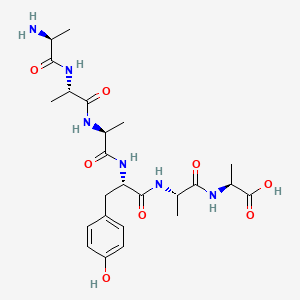
![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)
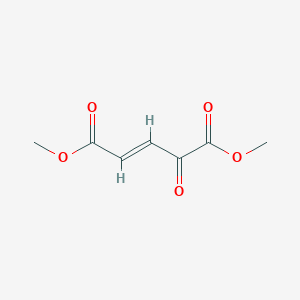
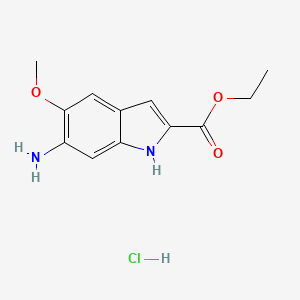

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
